1-Oxaspiro[4.6]undecan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41732-91-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-oxaspiro[4.6]undecan-2-one |
InChI |
InChI=1S/C10H16O2/c11-9-5-8-10(12-9)6-3-1-2-4-7-10/h1-8H2 |
InChI Key |
IRLOXNABJNDEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CCC(=O)O2 |
Origin of Product |
United States |
Structural Classification and Nomenclature of Spiro Compounds
Spiro compounds are a fascinating class of organic molecules characterized by two or more rings connected by a single common atom, known as the spiro atom. wikipedia.org This structural feature distinguishes them from fused ring systems, where two rings share two adjacent atoms, and from bridged ring systems. vedantu.com The nomenclature of spiro compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).
The name "1-Oxaspiro[4.6]undecan-2-one" can be deconstructed to understand the molecule's precise structure:
Spiro: This prefix indicates the presence of a spiro junction, the single atom shared by two rings. wikipedia.orgvedantu.com
[4.6]: The numbers within the square brackets denote the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are arranged in ascending order and separated by a period. acdlabs.com In this case, one ring has four carbon atoms, and the other has six.
Undecan: This part of the name signifies the total number of atoms in both rings, including the spiro atom. Here, (4 + 6 + 1) = 11, corresponding to undecane (B72203).
1-Oxa: This prefix and locant indicate that a carbon atom at the '1' position in the ring system has been replaced by an oxygen atom, making it a heterocyclic compound. wikipedia.org
-2-one: This suffix and locant specify the presence of a ketone functional group (a carbonyl group) at the '2' position of the spirocyclic framework.
The numbering of the carbon atoms in a monospiro compound begins in the smaller ring, starting with the atom adjacent to the spiro atom and proceeding around the smaller ring, then through the spiro atom, and finally around the larger ring. acdlabs.com
Historical Context of Spirolactone Research
The study of spiro compounds, including spirolactones, has a rich history. The term "spirane" was first proposed by von Baeyer for bicyclic compounds sharing a single common atom. qmul.ac.uk Early research into spirolactones was significantly advanced by the work on steroidal compounds.
In the mid-20th century, the discovery and development of spironolactone, a steroidal spirolactone, marked a significant milestone. giornaleitalianodinefrologia.itacs.org Spironolactone was identified as an aldosterone (B195564) antagonist, a property that led to its widespread use in medicine. giornaleitalianodinefrologia.itdrugbank.com The research and development efforts by companies like Searle & Co. in the 1950s and beyond paved the way for a deeper understanding of the synthesis and biological activity of spirolactone-containing molecules. acs.orgnih.gov This foundational work on complex steroidal spirolactones stimulated broader interest in the synthesis and properties of simpler, non-steroidal spirolactones like 1-Oxaspiro[4.6]undecan-2-one.
Broad Academic Significance of 1 Oxaspiro 4.6 Undecan 2 One
Established Synthetic Routes for Spirolactones
The established synthetic routes to spirolactones, including this compound, are diverse, reflecting the need for methods that can accommodate various substitution patterns and functional groups. These methods often focus on the key bond-forming events that create the spirocyclic core.
Cyclization Reactions in Spiro[4.6]undecan-2-one Synthesis
Cyclization reactions are a cornerstone of spirolactone synthesis. These reactions can be broadly categorized into those that form the lactone ring onto a pre-existing carbocyclic ring and those that construct the spirocycle in a more convergent manner.
One common method for constructing spirocyclic frameworks involves the Lewis acid-catalyzed reaction of a ketone with a diene. This approach facilitates the formation of the spirocyclic structure under controlled conditions. While specific examples for this compound are not extensively documented in the provided results, the general principle is a well-established strategy in organic synthesis. For instance, Lewis acids such as tin(IV) chloride (SnCl4) and scandium(III) triflate (Sc(OTf)3) are known to promote such cyclizations. google.com The reaction of a ketone with an α,β-unsaturated ester in the presence of a Lewis acid can also lead to the formation of spirolactones. rsc.org
A related approach involves the acid-promoted spirocyclization of 1-vinylcyclobutanols with an acetal (B89532) moiety acting as the initiator for the cyclization. This method has been successfully applied to the synthesis of spiro[4.5] and spiro[4.6] systems. ugent.be For example, treatment of 7,7-dimethoxy-2-(1-hydroxycyclobutyl)-1-heptene with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and pyridine (B92270) afforded 7-methoxyspiro[4.6]undecan-1-one in good yield. ugent.be
Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of spirolactones. bohrium.comrsc.org These methods often involve the formation of a carbon-oxygen or carbon-carbon bond to close the lactone ring.
Classical approaches to spirolactone synthesis often rely on the intramolecular esterification of a pre-existing tertiary alcohol within a cyclic substrate. rsc.org More recent advancements include methods like the intramolecular oxidative dearomatization of phenols and radical-mediated cyclizations. bohrium.comrsc.org A notable example is the Tf2O-promoted cascade cyclization of 2-benzoylbenzoic acids with arylalkynes, which proceeds via an intramolecular cyclization to form indene-containing spirolactones. acs.org
Photoinduced intramolecular cyclization of allyl acrylates offers another pathway to fully substituted spiro-γ-butyrolactones. bohrium.comrsc.orgrsc.org This reaction is believed to proceed through an intramolecular hydrogen abstraction strategy. bohrium.comrsc.orgrsc.org The Norrish-Yang cyclization, a powerful method for constructing cyclobutanol (B46151) scaffolds, has also been adapted for the synthesis of spirolactones from carboxylic acid derivatives, although this is less common than its application with aldehydes and ketones. rsc.org
The table below summarizes some intramolecular cyclization strategies for spirolactone synthesis.
| Reaction Type | Key Features | Reference |
| Intramolecular Esterification | Requires pre-installation of a tertiary alcohol. | rsc.org |
| Intramolecular Oxidative Dearomatization of Phenol | Utilizes hypervalent iodonium(III) salts or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). | rsc.org |
| Photoinduced Cyclization of Allyl Acrylates | Proceeds via a diradical intermediate and intramolecular hydrogen abstraction. | bohrium.comrsc.orgrsc.org |
| Tf2O-Promoted Cascade Cyclization | Involves intramolecular cyclization of 2-benzoylbenzoic acids with arylalkynes. | acs.org |
Domino Reaction Strategies
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. mdpi.com This strategy offers a rapid and atom-economical approach to complex molecules like spirolactones.
Several domino strategies have been developed for the synthesis of spirolactones. For instance, a domino reaction combining a Wittig olefination and an intramolecular cyclization has been used to create functionalized spiro[4.6] frameworks. A three-component domino reaction involving aldehydes and α,β-unsaturated aldehydes can lead to spirocyclic benzolactone compounds. oaepublish.com Furthermore, domino 1,3-dipolar cycloaddition reactions of azomethine ylides with α,β-unsaturated butyrolactones or valerolactones provide access to novel spiro[butyrolactone-pyrrolidine-chromanone] hybrids. oaepublish.com
A notable example is the zinc-mediated direct synthesis of spiro-fused 2-oxindole-α-methylene-γ-butyrolactones from isatin (B1672199) derivatives and 2-(bromomethyl)acrylates. mdpi.comresearchgate.net This one-step reaction accommodates a range of substrates and allows for the rapid generation of highly substituted spirocyclic compounds. mdpi.comresearchgate.net
Radical Cyclization Approaches (e.g., Alkoxycarbonyl Radical Cascade)
Radical cyclization reactions have emerged as a powerful tool for the synthesis of spirolactones, offering mild reaction conditions and high functional group tolerance. nih.gov One of the most prominent examples is the alkoxycarbonyl radical cascade. nih.govnih.gov
This methodology involves the generation of an alkoxycarbonyl radical from a suitable precursor, such as a homoallylic oxalate. nih.govnih.gov This radical then undergoes a 5-exo cyclization onto a pendant olefin, creating a new carbon-centered radical. nih.gov This intermediate radical can then be trapped in a subsequent cross-coupling reaction, allowing for the introduction of additional complexity in a single step. nih.govnih.gov This photoredox-catalyzed approach is particularly attractive as it allows for the rapid construction of functionalized γ-butyrolactones and spirolactones under mild conditions. nih.gov
Another related strategy involves the cyclization of α-oxygenated radicals onto pendant alkenes, which leads to the formation of a new C-C bond and a carbon-centered radical that can be further functionalized. nih.gov
Acid-Mediated Aminolactone Formation from Unactivated Alkenes
A recently developed method for the synthesis of spirocyclic butyrolactones involves the acid-mediated formation of aminolactones from unactivated alkenes. rsc.orgsemanticscholar.orgresearchgate.netrsc.orgrsc.org This approach provides a direct route to (spiro)aminolactones from readily available starting materials. rsc.orgsemanticscholar.orgresearchgate.netrsc.orgrsc.org
The reaction proceeds by hijacking a cationic aminoalkylation pathway. rsc.orgrsc.orgrsc.org An iminium ion, formed in situ, adds to the alkene, and this is followed by cyclization with an adjacent ester group to form the aminolactone. semanticscholar.orgresearchgate.netrsc.org This method exhibits excellent functional group tolerance and chemoselectivity. rsc.orgsemanticscholar.orgresearchgate.netrsc.orgrsc.org The resulting amino group can be further manipulated, providing a handle for additional synthetic transformations. rsc.orgresearchgate.net This strategy is particularly valuable as it can be performed as a three-component coupling, further enhancing its synthetic utility. semanticscholar.org
Enantioselective Synthesis of Spirolactones
The creation of spirolactones with specific stereochemistry is a significant challenge in organic synthesis. Enantioselective methods are crucial for producing optically pure compounds, which is often essential for their application in fields like pharmacology and materials science. These methods utilize chiral agents to direct the formation of one enantiomer over the other.
Chiral Catalyst Systems
Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of spirocyclic compounds. These catalysts create a chiral environment that influences the stereochemical outcome of the reaction.
Novel rhodium(II) catalysts have been developed for enantioselective [2 + 1]-cycloaddition reactions, which are effective for creating cyclopropane (B1198618) rings with high enantioselectivity. organic-chemistry.org This methodology, while demonstrated for cyclopropanation, highlights the potential of robust chiral metal catalysts in complex ring formations. organic-chemistry.org The catalyst, derived from (R,R)-1,2-diphenylethylenediamine, is noted for its effectiveness, recoverability, and reusability. organic-chemistry.org
Another powerful approach involves the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs). An asymmetric 'clip-cycle' strategy has been developed for synthesizing spirocyclic tetrahydropyrans (THPs) with excellent enantioselectivity (up to 99% ee). whiterose.ac.uk This method involves an intramolecular oxa-Michael cyclization catalyzed by a CPA. whiterose.ac.uk Although applied to THPs, this strategy of using chiral phosphoric acids for intramolecular cyclizations is a key concept in the asymmetric synthesis of spiro-heterocycles.
Biocatalytic Approaches (e.g., Tandem Aldol (B89426) Addition and Intramolecular Cyclization)
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry.
A tandem biocatalytic approach has been developed for creating chiral 2-hydroxy-4-butyrolactone derivatives. nih.gov This process utilizes stereoselective aldolases for an initial aldol addition, followed by a ketoreductase for cyclization and reduction, yielding products with high diastereomeric ratios and enantiomeric excess. nih.gov
Specifically, in the context of spiro[4.6] systems, metal-dependent 2-oxoacid aldolases have proven to be versatile biocatalysts. For instance, a variant of 2-keto-3-deoxy-6-phosphohexulonate aldolase (B8822740) (KPHMT), KPHMT I212A, has been used to synthesize (4S)-1,4-Dihydroxy-2-oxaspiro[4.6]undecane-1-carboxylic acid. ub.edu This reaction proceeds via an aldol addition, and the resulting product is obtained as a white solid with a 33% yield. ub.edu This demonstrates the capability of engineered enzymes to construct complex chiral spirocyclic scaffolds. ub.educsic.es
Synthesis of Specific Functionalized this compound Derivatives
The synthesis of derivatives functionalized at specific positions on the this compound core allows for the fine-tuning of the molecule's properties.
3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one
The introduction of an amino group at the C3 position can be achieved through aminolactone formation reactions. The synthesis of 3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one is accomplished via a general procedure involving an unactivated alkene precursor. rsc.org The reaction yields the target compound as a colorless oil. rsc.org
Table 1: Synthesis of 3-(Dimethylamino)-1-oxaspiro[4.6]undecan-2-one
| Parameter | Details |
|---|---|
| Starting Material | Corresponding exocyclic alkene |
| Reaction Type | General acid-mediated aminolactone formation |
| Purification | Column chromatography on silica (B1680970) gel |
| Yield | 73% |
| Appearance | Colorless oil |
| Source | rsc.org |
2-Oxo-1-oxaspiro[4.6]undecane-3-carboxaldehyde
This derivative, featuring a formyl group at the C3 position, exists in equilibrium with its enol tautomer. In a chloroform (B151607) solution, the compound is found as a mixture of the aldehyde and enol forms in an approximate 2:1 ratio. lookchem.com The enol form, 3-(Hydroxymethylene)-1-oxaspiro[4.6]undecan-2-one, further exists as a mixture of (Z) and (E) isomers. lookchem.com
| Source | lookchem.com |
4-Benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one and Related Analogs
The synthesis of 4-Benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one is achieved through a domino reaction. researchgate.netcambridge.org This process involves the reaction of benzyl (B1604629) α-hydroxycycloheptanecarboxylate with the cumulated ylide Ph₃P=C=C=O. researchgate.netcambridge.org The reaction sequence consists of an initial addition followed by an intramolecular Wittig Olefination, which is a key method for creating butenolide structures. cambridge.org The synthesis is performed under an inert argon atmosphere using anhydrous toluene (B28343) as the solvent. researchgate.netcambridge.org
Table 3: Synthesis of 4-Benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one
| Parameter | Details |
|---|---|
| Reactant 1 | Benzyl 1-hydroxycycloheptanecarboxylate |
| Reactant 2 | Keteneylidenetriphenylphosphorane (Ph₃P=C=C=O) |
| Reaction Type | Domino reaction (Addition / Intramolecular Wittig Olefination) |
| Solvent | Anhydrous Toluene |
| Conditions | Reflux for 72 hours under Argon atmosphere |
| Purification | Column chromatography (silica gel, hexane-ethyl acetate) |
| Yield | 70% |
| Appearance | White solid |
| Melting Point | 95 °C |
| Source(s) | researchgate.netcambridge.orgiucr.org |
(R)-3-oxo-2-oxaspiro[4.6]undecan-4-yl 4-bromobenzoate (B14158574)
The synthesis of (R)-3-oxo-2-oxaspiro[4.6]undecan-4-yl 4-bromobenzoate has been accomplished, resulting in the formation of this specific chiral derivative. One reported synthesis started from R-5n (20 mg) in acetonitrile (B52724) (5 mL), which yielded the target compound as a yellow oil (9 mg, 23% yield). csic.es This process highlights a method for introducing a 4-bromobenzoate group at the C4 position of the 3-oxo-2-oxaspiro[4.6]undecane core, a valuable functionalization for further chemical transformations or for structure-activity relationship studies.
Methanesulfonyl Chloride Derivatives
Methanesulfonyl chloride derivatives of the 1-oxaspiro[4.6]undecane system have also been synthesized. Specifically, (1-Oxaspiro[4.6]undecan-2-yl)methanesulfonyl chloride was prepared with a reported yield of 84% (22.4 g), presenting as a yellow oil. semanticscholar.org This derivative introduces a reactive methanesulfonyl chloride group, which is a common precursor for nucleophilic substitution reactions, thereby allowing for the introduction of a wide range of functional groups onto the spirocyclic scaffold.
Another related synthesis involved the treatment of 2-(3-hydroxy-5-phenylpent-4-yn-1-yl)-2-(trimethylsilylmethyl)tetrahydrofuran with Co2(CO)8, followed by exposure to methanesulfonyl chloride and triethylamine (B128534) to produce an oxocane (B8688111) derivative in 72% yield. researchgate.net While not directly a this compound derivative, this demonstrates the utility of methanesulfonyl chloride in the synthesis of related spirocyclic systems.
Optimization and Challenges in Spirolactone Synthesis
The efficient synthesis of spirolactones like this compound is often accompanied by challenges related to yield, purity, and the influence of reaction parameters.
Yield and Purity Control in Spiro Ring Formation
Controlling the yield and purity during the formation of the spiro ring is a critical aspect of the synthesis. For instance, in the synthesis of spirocyclic isoxazolones, a type of spirolactone, increasing steric hindrance in the starting materials led to a slower reaction but resulted in excellent diastereoselectivity, yielding a single diastereoisomer with high enantiomeric purity (94% ee) in 49% yield. acs.org This indicates a trade-off between reaction rate and stereochemical purity that must be carefully managed.
In another example involving the synthesis of functionalized lactones, the initial yield of a desired spirolactone was improved from a lower value to 75% by adjusting the concentration of the starting material and the catalyst loading. acs.org This highlights the delicate balance required to favor the desired cyclization pathway over competing side reactions like polymerization.
The synthesis of diols, which are precursors to spirolactones, can be achieved in high yields through a one-step annelation method using bis(bromomagnesio)alkanes and lactones. ysu.am However, significant steric hindrance near the carbonyl group of the lactone can impede the reaction. ysu.am The subsequent oxidation of these diols to spirolactones using Jones reagent is an effective method, particularly for forming γ-spirolactones. ysu.am
Impact of Reaction Conditions (Catalyst Loading, Temperature, Time)
The conditions under which the spirocyclization is performed have a profound impact on the outcome of the reaction.
Catalyst Loading: The amount of catalyst used is a key variable. In the synthesis of spirocyclic isoxazolones, decreasing the loading of both the organocatalyst and the transition metal catalyst had a negative effect, even halting the reaction completely at very low loadings (2 mol % Pd2(dba)3 and 5 mol % organocatalyst). acs.org Conversely, in a photocatalyzed synthesis of spirolactones, decreasing the catalyst loading to 2% was beneficial, contributing to an increased yield of 75%. acs.org This suggests that the optimal catalyst loading is highly dependent on the specific reaction mechanism.
Temperature: Temperature plays a crucial role in both reaction rate and selectivity. For the synthesis of spirocyclic isoxazolones, performing the reaction at 0 °C did not improve stereoselectivity. acs.org In the context of GVL (γ-valerolactone) synthesis, a related lactone, lower temperatures (below 150 °C) favor a pathway involving hydrogenation followed by intramolecular esterification, while higher temperatures (above 150 °C) favor dehydration followed by hydrogenation. mdpi.com The formation of a catalyst for β-lactone synthesis was found to be optimal at 90 °C, although 80 °C produced only marginally lower enantiomeric excess. ethz.ch
Reaction Time: The duration of the reaction is another critical parameter that often needs to be optimized. In the photocatalyzed synthesis of a spirolactone, extending the reaction time to 42 hours was necessary to ensure full conversion of the starting material, which, in combination with other optimized conditions, led to an improved yield of 80%. acs.org
The following table summarizes the impact of various reaction conditions on the synthesis of spirolactones based on findings from the literature.
| Parameter | Effect on Synthesis | Example System | Citation |
| Catalyst Loading | Decreased loading can have a negative effect, even stopping the reaction. | Spirocyclic Isoxazolones | acs.org |
| Decreased loading can improve yield by slowing competing pathways. | Functionalized Lactones | acs.org | |
| Temperature | Lowering temperature did not improve stereoselectivity. | Spirocyclic Isoxazolones | acs.org |
| Influences the dominant reaction pathway. | γ-Valerolactone (GVL) | mdpi.com | |
| Optimal temperature found for catalyst formation. | β-Lactones | ethz.ch | |
| Reaction Time | Longer reaction time needed for full conversion and improved yield. | Functionalized Lactones | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the unambiguous determination of the constitution and stereochemistry of this compound and its derivatives.
¹H NMR: The proton NMR spectrum provides crucial information about the electronic environment of the hydrogen atoms in the molecule. For a derivative, 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one, the proton adjacent to the lactone oxygen appears as a multiplet in the range of δ 3.66–3.71 ppm. vulcanchem.com The protons of the N,N-dimethylamino group present as a singlet at δ 2.41 ppm. vulcanchem.com The protons on the carbons of the spiro-fused rings appear as multiplets between δ 2.01 and 2.24 ppm, while the remaining aliphatic protons of the undecane (B72203) backbone resonate as a complex multiplet between δ 1.25 and 1.84 ppm. vulcanchem.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functionalities. In a derivative of this compound, the carbonyl carbon of the lactone typically appears significantly downfield. libretexts.org For 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one, carbons bearing oxygen and nitrogen atoms show signals in the range of δ 41.9-63.8 ppm. vulcanchem.com The aliphatic carbons of the cycloheptane (B1346806) and lactone rings resonate in the upfield region of δ 22.3–35.7 ppm. vulcanchem.com The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons attached to oxygen showing higher chemical shifts. libretexts.org
Table 1: Representative ¹H and ¹³C NMR Data for a Derivative of this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~170-180 |
| CH-O | 3.66-3.71 (m) | 63.8 |
| N(CH₃)₂ | 2.41 (s) | 42.3 |
| Spiro C | - | 41.9 |
| Aliphatic CH₂ | 1.25-2.24 (m) | 22.3-35.7 |
Data is for 3-(dimethylamino)-1-oxaspiro[4.6]undecan-2-one and serves as a representative example. vulcanchem.com
Two-dimensional NMR experiments are indispensable for establishing the precise connectivity and spatial arrangement of atoms within the this compound framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the cycloheptane and lactone rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the definitive assignment of protonated carbons in the ¹³C NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, and for piecing together the molecular skeleton. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry by identifying protons that are close in space, providing insights into the relative configuration of substituents and the conformation of the seven-membered ring. researchgate.net
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is the strong carbonyl (C=O) stretch of the lactone, which typically appears in the region of 1730-1780 cm⁻¹. For a related spiro compound, a carbonyl stretch was identified at 1746 cm⁻¹. researchgate.net The exact position of this band can provide subtle information about ring strain and electronic effects. Other characteristic absorptions include C-O stretching vibrations and the various C-H stretching and bending modes of the aliphatic rings.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (lactone) | Stretch | 1730 - 1780 |
| C-O | Stretch | 1000 - 1300 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C-H (aliphatic) | Bend | 1350 - 1480 |
Data is based on typical values for γ-butyrolactones and related cyclic ketones. researchgate.net
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
As this compound lacks extensive conjugation or chromophores that absorb in the visible region, its UV-Vis spectrum is expected to be relatively simple. It would likely exhibit weak n→π* transitions associated with the carbonyl group at wavelengths around 210-230 nm. For a related compound with an α,β-unsaturated ketone, a λmax was observed at 241 nm, which is indicative of a π→π* transition. The absence of significant absorption at higher wavelengths confirms the saturated nature of the scaffold.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₆O₂), the calculated monoisotopic mass is 168.11503 g/mol . epa.gov Experimental HRMS data for derivatives, such as the protonated molecule [M+H]⁺ of a related spiroketone, can confirm the elemental composition with high precision. rsc.org Fragmentation patterns observed in the mass spectrum can also provide structural clues, often involving the characteristic loss of CO₂ or other small neutral molecules from the lactone ring.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. For spiro-lactones like this compound, this technique is invaluable for confirming the connectivity of the fused ring system and establishing the absolute configuration of chiral centers.
In studies of complex natural products containing the 2-oxaspiro[4.6]undecan-1,7-dione core, single-crystal X-ray diffraction analysis has been instrumental in elucidating their complete structures and absolute configurations. rsc.orgresearchgate.net For instance, the analysis of Artemeriopolide A, a sesquiterpenoid dimer, confirmed its rare carbon skeleton which features the 2-oxaspiro[4.6]undecane ring system. rsc.org The crystallographic data provides conclusive evidence of the spatial arrangement of the atoms, which is often unattainable through spectroscopic methods alone. iucr.org
The analysis of analogous spiro-γ-lactone systems reveals key structural features. In one such case, a spiro 2-isoxazoline-γ-lactone, the X-ray structure showed that the two five-membered rings (butyrolactone and oxazole) are linked through a spiro carbon and adopt envelope conformations. tsijournals.com Similarly, the crystal structure of a steroidal δ-lactone was confirmed by single-crystal X-ray analysis, validating the structure proposed by other analytical methods. rsc.org The process involves solving the structure using software like SHELXT and refining it through least-squares procedures to yield detailed crystal and refinement parameters. tsijournals.com This essential technique provides the foundational understanding of the molecule's rigid, three-dimensional shape, which influences its chemical and biological properties.
Table 1: Representative Crystal Structure Refinement Details for an Analogous Spiro-Lactone Compound
| Parameter | Value |
|---|---|
| Software Used | SHELXT, SHELXL-2014 tsijournals.com |
| Refinement Method | Full-matrix least-squares on F² tsijournals.com |
| Conformation | Envelope conformation for five-membered rings tsijournals.com |
Note: Data is for an analogous spiro 2-isoxazoline-γ-lactone as a representative example of the technique's application. tsijournals.com
**3.6. Chromatographic Methods for Purification and Analytical Resolution
Chromatographic techniques are fundamental for both the purification of this compound and its derivatives from reaction mixtures and for the analytical determination of purity and stereoisomeric composition.
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity and determining the diastereomeric ratio of spiro-lactones. rsc.org The separation is typically achieved using reverse-phase or chiral stationary phases, depending on the specific analytical goal.
For determining diastereomeric ratios, a C18 column is often employed. rsc.org For example, the diastereomeric ratio of a synthesized oxaspirocycle was successfully determined using an Agilent 1200 Series HPLC with a Poroschell 120 EC-C18 column. rsc.org The mobile phase composition and flow rate are optimized to achieve baseline separation of the diastereomers, allowing for accurate integration of the corresponding peaks for quantification. rsc.org In one specific analysis, a mobile phase of TFA:MeOH:H₂O (0.1:50:50) at a flow rate of 0.5 mL/min allowed for the separation of major and minor diastereomers with distinct retention times. rsc.org
When enantiomeric resolution is required, HPLC with a chiral stationary phase is the method of choice. nii.ac.jp This technique has been successfully used to determine the enantiomeric excess (ee) of asymmetrically synthesized α-spiro-γ-lactones. nii.ac.jpacs.org The choice of the chiral column and the eluent system is critical for achieving separation of the enantiomers. nii.ac.jp
Table 2: Example HPLC Conditions for Spiro-Lactone Analysis
| Parameter | Condition 1: Diastereomer Ratio | Condition 2: Enantioselectivity |
|---|---|---|
| Column | Poroschell 120 EC-C18 (4.6 × 150 mm) rsc.org | Chiral Stationary Phase nii.ac.jp |
| Mobile Phase | TFA:MeOH:H₂O = 0.1:50:50 rsc.org | Toluene/CH₂Cl₂ mixture (example) nii.ac.jp |
| Flow Rate | 0.5 mL/min rsc.org | 0.5 mL/min (example) nii.ac.jp |
| Detection | UV at 254 nm rsc.org | UV at 214 nm nii.ac.jp |
| Analyte | Oxaspirocycle rsc.org | α-Spiro-γ-lactone nii.ac.jp |
| Retention Times (t_R) | t_R = 19.4 min (minor), 17.1 min (major) rsc.org | t_R = 20.1 min (minor), 21.1 min (major) nii.ac.jp |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for monitoring the progress of reactions that produce lactones, including this compound. nih.govcardiff.ac.uk It allows for the qualitative identification of reactants, intermediates, and products within a crude reaction mixture, and can provide semi-quantitative information on the conversion over time. nih.gov
In the synthesis of γ- and δ-lactones from fatty acids, GC-MS analysis is used to track the conversion of the starting material and the formation of the lactone products. nih.gov Aliquots are taken from the reaction at intervals, prepared by extraction and drying, and then injected into the GC-MS system. d-nb.info The gas chromatograph separates the different components of the mixture, which are then ionized and detected by the mass spectrometer. d-nb.info The resulting mass spectra provide a molecular fingerprint for each compound, allowing for their identification by comparison with spectral libraries (e.g., NIST database) or known standards. d-nb.info
This method is particularly useful for confirming product identity in complex reaction mixtures, such as telescoped lactonization/transetherification reactions. cardiff.ac.uk The choice of GC column and temperature program is critical for achieving good separation of all components. acs.org
Table 3: Typical GC-MS Parameters for Lactone Reaction Monitoring
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B GC, Thermo Scientific Trace 1300 GC d-nb.infoacs.org |
| MS Detector | Agilent 5977A MS, Thermo Scientific TSQ 8000 Evo MS d-nb.infoacs.org |
| Capillary Column | HP-5ms or VF-5ms (e.g., 30m × 0.25mm i.d., 0.25µm film) d-nb.infoacs.org |
| Carrier Gas | Helium d-nb.info |
| Flow Rate | 1.5 mL/min d-nb.info |
| Temperature Program | Gradient profile, e.g., initial 50°C for 3 min, ramp to 280°C at 20°C/min acs.org |
| Ionization Mode | Electron Ionization (EI) d-nb.info |
| Sample Preparation | Liquid-liquid extraction (e.g., with ethyl acetate), dried over MgSO₄ d-nb.info |
Mechanistic Organic Chemistry of 1 Oxaspiro 4.6 Undecan 2 One and Spirolactone Frameworks
Intramolecular Rearrangements and Cyclization Pathways
The formation and transformation of spirolactone frameworks often involve sophisticated intramolecular rearrangements and cyclization reactions. The stereochemistry of the spirocenter is a critical aspect of their synthesis, demanding precise control over reaction pathways. unibo.it
One notable example of intramolecular rearrangement is observed in the diastereomeric natural products, lambertellols A and B. These compounds can interconvert through a retro-Michael reaction of a carboxy group, followed by a re-Michael addition from the opposite face of the double bond, demonstrating the dynamic nature of some spirolactone systems. unibo.it
Cyclization is the cornerstone of spirolactone synthesis. A common strategy involves the acid-catalyzed cyclization of a precursor containing both a carboxylic acid and a suitably positioned hydroxyl group. For instance, in the synthesis of the steroidal spirolactone Spironolactone, an intermediate propargylic acid is hydrated and treated with acid, which prompts cyclization to form the unsaturated lactone ring. chemicalbook.com Another powerful method for constructing the spirolactone core is through rhodium-catalyzed hydroformylation, which can form a key spirocyclic lactol intermediate that is subsequently oxidized to the target lactone. mdpi.com Diels-Alder cycloadditions using dienophiles like 5-methylene-2(5H)-furanone also provide an efficient route to bicyclic and tricyclic spirolactone adducts. researchgate.net
Table 1: Selected Cyclization Strategies for Spirolactone Synthesis
| Reaction Type | Key Reagents/Catalysts | Precursor Features | Reference |
|---|---|---|---|
| Acid-Catalyzed Lactonization | Acid (e.g., H₂SO₄) | Hydroxy carboxylic acid | chemicalbook.com |
| Rhodium-Catalyzed Hydroformylation | Rhodium catalyst, CO, H₂ | Alkene with a tethered hydroxyl group | mdpi.com |
| Diels-Alder Cycloaddition | Heat or Lewis Acid | Conjugated diene and a lactone-containing dienophile | researchgate.net |
Electron-Transfer Processes and Radical Intermediates
Electron-transfer (ET) processes are fundamental to many organic reactions and can lead to the formation of highly reactive radical intermediates. wikipedia.orglibretexts.org These processes are broadly classified into two mechanisms: inner-sphere electron transfer, where a bridging ligand covalently links the redox centers, and outer-sphere electron transfer, where the electron "hops" through space between the unlinked species. wikipedia.orglibretexts.orgsapub.org
In the context of spirolactone chemistry, radical intermediates offer unconventional pathways for ring formation and functionalization. researchgate.net The generation of radicals can be initiated by various means, including the use of transition metal oxidants like manganese(III) acetate (B1210297) or via photoredox catalysis. unibo.itnih.gov For example, the synthesis of unique spirocyclic derivatives can be achieved through inter- or intramolecular reactions mediated by manganese(III) acetate, which proceeds via radical intermediates. unibo.it Similarly, titanocene(III) chloride is known to mediate tandem radical reactions to furnish spirolactones stereoselectively. unibo.it
Once formed, a radical intermediate can undergo a variety of transformations. A common pathway is a chain reaction involving initiation, propagation, and termination steps. researchgate.net In spirolactone synthesis, a key step might involve the intramolecular cyclization of a radical onto an alkene, forming the spirocyclic system. The lifetime of these radical intermediates is critical; for instance, studies on Rieske dioxygenases, which can catalyze monooxygenase reactions, show that the formation of rearrangement products from specific probe molecules indicates the presence of a substrate radical intermediate with a defined lifetime. nih.gov
Fundamental Reaction Types in Spirolactone Chemistry
The reactivity of 1-Oxaspiro[4.6]undecan-2-one is dictated by its constituent functional groups: the lactone (a cyclic ester) and the spiro-fused cycloalkane rings. The primary sites for chemical transformation are the carbonyl carbon of the lactone and the hydrocarbon framework.
The hydrocarbon portion of the spirolactone system can undergo oxidation to introduce new functional groups, such as double bonds or hydroxyl groups. A classic method employed in steroid chemistry that is applicable to complex spirolactones is the Oppenauer oxidation, which converts a secondary alcohol to a ketone. chemicalbook.com In the synthesis of Spironolactone, this reaction is used to create an unsaturated keto-derivative from a hydroxylated precursor. chemicalbook.com
Dehydrogenation is another key oxidation process. Reagents like chloranil (B122849) (tetrachloro-1,4-benzoquinone) are effective for introducing unsaturation into the carbocyclic rings of the spiro-system, leading to the formation of dienones. chemicalbook.commdpi.com This transformation is crucial for creating electrophilic centers that can be targeted in subsequent reactions. chemicalbook.com
The carbonyl group of the lactone in this compound is susceptible to reduction by various hydride reagents. The outcome of the reduction depends on the strength of the reducing agent. masterorganicchemistry.com
Table 2: Common Reagents for Reduction of the Lactone Carbonyl
| Reagent | Expected Product | Notes |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Lactol (hemiacetal) | A mild reducing agent, typically reduces aldehydes and ketones. masterorganicchemistry.com |
| Lithium aluminum hydride (LiAlH₄) | Diol | A strong reducing agent that cleaves the ester bond and reduces the resulting aldehyde and carboxylic acid. masterorganicchemistry.com |
Reduction of other functionalities on the spirolactone framework, such as carbon-carbon double bonds, can also be achieved selectively. Catalytic hydrogenation, for instance using a palladium on carbon catalyst, is effective for saturating double bonds without affecting the lactone carbonyl. chemicalbook.com
The carbonyl carbon of the lactone is electrophilic and is a prime target for nucleophiles. While these are typically classified as nucleophilic acyl substitution reactions, in the context of a lactone, they proceed via nucleophilic addition to the carbonyl, which may be followed by ring-opening.
Common nucleophilic additions to ketones and esters are relevant here. masterorganicchemistry.com For example, Grignard reagents or organolithium compounds can add to the carbonyl group. In the case of a lactone, this typically leads to a ring-opening reaction to form a diol after a second equivalent of the organometallic reagent adds to the intermediate ketone.
Furthermore, if the carbocyclic ring of the spirolactone contains α,β-unsaturated ketone functionalities (enones), it becomes susceptible to conjugate nucleophilic addition (Michael addition). A key step in an industrial synthesis of Spironolactone involves the 1,6-conjugate addition of thioacetic acid to a dienone system. chemicalbook.comgoogle.com This reaction highlights how unsaturation in the spirocyclic framework activates the system towards specific nucleophilic attacks.
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. While this compound itself does not have a carboxyl group, a derivative such as this compound-4-carboxylic acid could undergo this reaction.
Studies on the closely related compound 2-oxo-1-oxaspiro google.comacs.orgdecane-4-carboxylic acid have shown that its decarboxylation is a first-order, homogeneous reaction. rsc.org The kinetic data gathered from this study provide insight into the likely mechanism for similar spirolactone carboxylic acids. rsc.org
Table 3: Activation Parameters for the Decarboxylation of 2-Oxo-1-oxaspiro google.comacs.orgdecane-4-carboxylic acid
| Parameter | Value | Units |
|---|---|---|
| ΔH‡ (Enthalpy of Activation) | 29.0 | kcal/mol |
| ΔS‡ (Entropy of Activation) | -13.6 | e.u. (entropy units) |
(Data sourced from a study at 500 K) rsc.org
The relatively large positive enthalpy of activation (ΔH‡) indicates a significant energy barrier, while the negative entropy of activation (ΔS‡) suggests a more ordered transition state compared to the reactants. rsc.org This is consistent with a concerted, intramolecular mechanism for the decomposition, where the molecule passes through a constrained cyclic transition state to release carbon dioxide. rsc.org
Theoretical and Computational Chemistry Applied to 1 Oxaspiro 4.6 Undecan 2 One
Quantum Mechanical Studies
Quantum mechanical studies provide a fundamental understanding of the electronic behavior of 1-Oxaspiro[4.6]undecan-2-one. These computational approaches allow for the detailed examination of its structure, energy, and reactivity at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules like this compound. DFT calculations can determine the molecule's geometry, stability, and spectroscopic properties. nih.gov For instance, DFT has been successfully employed to study the tautomers and rotamers of other complex heterocyclic molecules, providing valuable data on their relative stabilities and electronic properties. nih.gov
In the case of this compound, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can also predict vibrational spectra. Furthermore, DFT can be used to calculate various electronic properties such as the dipole moment and polarizability, which are crucial for understanding the molecule's interactions with other molecules and external fields.
Molecular Orbital (MO) Analysis for Reactivity and Mechanism
Molecular Orbital (MO) analysis is a cornerstone of theoretical chemistry for predicting the reactivity of a molecule and elucidating reaction mechanisms. This theory posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability.
For this compound, an MO analysis would reveal the distribution of electron density and identify the most likely sites for nucleophilic and electrophilic attack. For example, in cycloaddition reactions, the overlap between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and stereochemical outcome. researchgate.net By examining the shapes and energies of the frontier orbitals of this compound, chemists can predict its behavior in various chemical transformations.
Mechanistic Pathway Elucidation (e.g., Cycloaddition Mechanisms)
Computational chemistry is an invaluable tool for elucidating the detailed mechanistic pathways of chemical reactions. For a molecule like this compound, which can be synthesized via cycloaddition reactions, computational methods can map out the entire reaction coordinate. This involves locating the transition state structures that connect reactants to products.
DFT studies have been instrumental in understanding the mechanisms of cycloaddition reactions, such as the Diels-Alder reaction, by calculating the activation energies and reaction energies. nih.gov These calculations can distinguish between concerted and stepwise mechanisms and explain the observed regioselectivity and stereoselectivity. nih.gov For the formation of this compound, theoretical studies could model the approach of the reacting species, the breaking and forming of bonds, and the energetics of the entire process, providing a detailed, atomistic view of the reaction mechanism. nih.govresearchgate.net
Conformational Analysis of the Spiro[4.6] System
The spiro[4.6]undecane system, which forms the backbone of this compound, possesses significant conformational flexibility. The seven-membered cycloheptane (B1346806) ring can adopt several low-energy conformations, such as the chair and boat forms. The fusion of this ring with the five-membered γ-butyrolactone ring introduces additional conformational constraints.
Computational conformational analysis, often performed using molecular mechanics or quantum mechanical methods, can identify the stable conformers and the energy barriers for their interconversion. ptfarm.pl For related spiro systems, such as spirolactams, a combination of NMR experiments and molecular modeling has been used to determine the preferred conformations. ptfarm.plresearchgate.net A similar approach for this compound would involve a systematic search of the conformational space to locate all energy minima. The relative energies of these conformers, calculated using high-level theoretical methods, would determine their populations at a given temperature. This information is crucial as the biological activity and reactivity of a molecule are often dependent on its three-dimensional shape.
Bioactivity Prediction and Structure-Activity Relationships (SAR) through Computational Models
Computational models are increasingly used to predict the biological activity of novel compounds and to establish Structure-Activity Relationships (SAR). Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical equation that can predict the activity of new, untested compounds.
For this compound, a QSAR study would involve synthesizing a series of analogues with systematic variations in their structure. The biological activity of these compounds would be measured, and a QSAR model would be developed to relate the structural changes to the observed activity. Such models can guide the design of new derivatives with improved potency and selectivity. Computational tools can also predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for drug development.
Prediction of Absolute Stereochemistry and Stereoselectivity
The spirocyclic nature of this compound means that it can exist as different stereoisomers. The prediction of the absolute stereochemistry of a chiral molecule and the stereoselectivity of its synthesis are important applications of computational chemistry.
Computational methods can be used to calculate the chiroptical properties of a molecule, such as its optical rotation and electronic circular dichroism (ECD) spectrum. By comparing the calculated spectra with experimental data, the absolute configuration of a newly synthesized compound can be determined. In terms of predicting stereoselectivity, computational modeling of the transition states of a reaction can explain why one stereoisomer is formed in preference to another. For reactions involving chiral catalysts, docking studies can be used to model the interaction between the substrate and the catalyst, providing insights into the origin of the enantioselectivity.
Advanced Research Applications of the 1 Oxaspiro 4.6 Undecan 2 One Scaffold
Role as a Key Building Block in Advanced Organic Synthesis
The 1-Oxaspiro[4.6]undecan-2-one scaffold, as a member of the broader class of spiro-γ-butyrolactones, is a valuable intermediate in organic synthesis. The synthesis of such spirocyclic systems is an active area of research, with various methodologies developed to construct the characteristic spiro center and lactone ring. These methods often involve intramolecular cyclization reactions, cycloadditions, or rearrangements, providing access to a diverse range of substituted spiro-lactone derivatives.
Once formed, the this compound scaffold can undergo a variety of chemical transformations. The lactone ring can be opened by nucleophiles to yield functionalized cycloheptane (B1346806) derivatives. The carbonyl group and the α-carbon of the lactone are also reactive sites for functionalization, allowing for the introduction of additional chemical complexity. This reactivity makes the scaffold a versatile starting point for the synthesis of more elaborate molecular architectures, including natural products and their analogues. For instance, the general class of spiro-γ-butyrolactones has been utilized in the synthesis of sesquiterpenes. tandfonline.com
Integration into Novel Materials Science Frameworks
While specific research on the integration of this compound into materials science is not extensively documented, the properties of the parent γ-butyrolactone (GBL) suggest potential applications. GBL is recognized for its wide liquid range, chemical stability, and high dielectric constant, which has led to its use as an organic solvent in electrolytic capacitors. wikipedia.orgdcc.com.tw These properties, when incorporated into a more complex spirocyclic framework, could be harnessed for the development of novel polymers or organic electronic materials. The rigid, three-dimensional nature of the spiro scaffold could impart unique conformational and packing characteristics to polymeric materials, potentially influencing their thermal, mechanical, and optical properties.
Exploration in Medicinal Chemistry Research as a Spirocyclic Scaffold
Spirocyclic scaffolds are increasingly recognized as "privileged structures" in medicinal chemistry due to their unique three-dimensional architecture. nih.gov This inherent three-dimensionality allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govnih.gov The spiro-γ-butyrolactone motif, in particular, is found in a variety of natural products with diverse biological activities. nih.govnih.gov
The this compound framework combines the structural features of a spirocycle with the chemical functionality of a γ-butyrolactone, making it an attractive scaffold for the design of new therapeutic agents. Research on related spiro-γ-butyrolactone systems has demonstrated their potential as anticancer agents. For example, isatin-derived spirocyclic analogues containing an α-methylene-γ-butyrolactone moiety have been shown to inhibit cancer cell growth. henryford.comnih.gov
| Spiro-γ-butyrolactone Analogue | Biological Activity | Mechanism of Action |
| Isatin-derived spirocyclic α-methylene-γ-butyrolactone | Anticancer | Inhibition of TNFα-induced NF-κB activity |
| Podophyllotoxin-derived γ-butyrolactones | Antiviral (against Tobacco Mosaic Virus) | Not fully elucidated |
| Steroidal spiro-γ-lactones (e.g., Spironolactone) | Diuretic, Antihypertensive | Aldosterone (B195564) antagonist |
This table presents data for related spiro-γ-butyrolactone compounds to illustrate the potential of the scaffold in medicinal chemistry.
Design and Synthesis of Spiro-Heterocyclic Systems
The this compound scaffold can serve as a precursor for the synthesis of more complex spiro-heterocyclic systems. The lactone ring is susceptible to ring-opening and ring-transformation reactions, providing a pathway to introduce other heteroatoms into the cyclic system. For instance, reaction with amines or other binucleophiles could lead to the formation of spiro-lactams or other nitrogen-containing heterocyclic structures. The development of catalytic methods, such as N-heterocyclic carbene (NHC) catalysis, has enabled the divergent synthesis of ε-lactones or spiro-heterocycles from common precursors, highlighting the synthetic versatility of these systems. nih.govrsc.org The ability to convert a readily accessible spiro-lactone into a variety of other heterocyclic systems is highly valuable in the generation of compound libraries for drug discovery. rsc.org
Scaffold for Ligand Design and Molecular Recognition Studies
The rigid conformational nature of spirocyclic scaffolds makes them excellent platforms for the design of ligands that can engage in specific molecular recognition events. acs.org The well-defined spatial arrangement of substituents on the this compound framework allows for the systematic exploration of structure-activity relationships (SAR) in ligand-receptor interactions. The spiro center acts as a rigid anchor, projecting functional groups in precise vectors, which can be optimized for binding to the active site of a protein or other biological macromolecule. Chiral spirocyclic structures have proven to be particularly effective as ligands in asymmetric catalysis, demonstrating their utility in controlling stereochemical outcomes. acs.org
Potential in Agrochemical Intermediate Synthesis
The γ-butyrolactone moiety is present in several commercially successful agrochemicals, including herbicides and plant growth regulators. wikipedia.orgacs.org For example, certain γ-butyrolactone derivatives have been shown to exhibit plant growth regulatory activities, with low concentrations promoting growth and high concentrations causing inhibition in certain plant species. google.com While direct applications of this compound in agrochemicals are not widely reported, its structural similarity to known active compounds suggests its potential as an intermediate in the synthesis of novel crop protection agents. The unique spirocyclic framework could lead to the discovery of new agrochemicals with improved efficacy, selectivity, or environmental profiles.
Comparative and Interdisciplinary Studies of 1 Oxaspiro 4.6 Undecan 2 One and Analogous Spiro Systems
Structural Comparisons with Other Spiro[4.6] Systems (e.g., 2-Oxaspiro[4.6]undecan-1,7-dione)
A structural comparison between 1-Oxaspiro[4.6]undecan-2-one and its analogue, 2-Oxaspiro[4.6]undecan-1,7-dione, reveals key differences in their core frameworks that influence their chemical and physical properties. While both share the spiro[4.6]undecane skeleton, the placement and number of heteroatoms and carbonyl groups introduce significant structural distinctions.
This compound features a five-membered lactone ring fused to a seven-membered cycloheptane (B1346806) ring at a spirocyclic center. In contrast, 2-Oxaspiro[4.6]undecan-1,7-dione possesses a six-membered anhydride-like ring fused to the cycloheptane ring. The presence of two carbonyl groups in 2-Oxaspiro[4.6]undecan-1,7-dione, compared to the single lactone carbonyl in this compound, alters the electronic distribution and geometry of the molecule.
The differing ring sizes of the oxygen-containing heterocycles (five-membered vs. six-membered) also contribute to variations in ring strain and conformational flexibility. These structural nuances are critical in determining the reactivity and potential applications of each compound.
| Feature | This compound | 2-Oxaspiro[4.6]undecan-1,7-dione |
|---|---|---|
| Spirocyclic System | Spiro[4.6]undecane | Spiro[4.6]undecane |
| Heterocyclic Ring | Five-membered lactone | Six-membered anhydride-like |
| Number of Carbonyl Groups | One | Two |
| Key Functional Group | Lactone | Dione |
Synthesis and Reactivity Parallels with Diverse Spirocyclic Compounds
The synthesis of this compound shares parallels with the preparation of other spirocyclic compounds, often involving intramolecular cyclization strategies. For instance, the synthesis of various spiro compounds has been achieved through methods like the Prins cyclization, which can create complex spirocyclic structures with high diastereoselectivity. Similarly, intramolecular acyl radical cyclization of enone-aldehydes has been employed to afford spirocyclic 1,4-diketones.
In terms of reactivity, the lactone moiety in this compound is a key site for chemical transformations, most notably ring-opening reactions. This reactivity is a common feature among spirolactones, which are recognized as important structural motifs in a variety of natural and non-natural bioactive compounds. unibo.it The susceptibility of the lactone to nucleophilic attack is a central aspect of its chemical behavior and is exploited in polymerization processes.
Parallels can also be drawn with spiro-β-lactones, which have been synthesized via methods such as Pd-catalyzed cyclocarbonylation of alkynols and photoinduced carbene C-H insertion. beilstein-journals.org These spiro-β-lactones also exhibit reactivity at the lactone ring, enabling them to act as inhibitors for enzymes like the 26S proteasome. nih.gov
Generalizability of Synthetic and Polymerization Methodologies across Spirolactone Classes
Synthetic strategies for spirolactones often exhibit a degree of generalizability. Many approaches focus on the stereoselective construction of the spirocyclic core, which is a common challenge in the synthesis of these molecules. unibo.it For example, enantioselective bromolactonizations catalyzed by chiral bifunctional sulfides have been successfully applied to α-allyl carboxylic acids to produce γ-chiral α-spiro-γ-lactones. nii.ac.jp Such methods hold the potential for broader application to various spirolactone classes with appropriate substrate modifications.
The methodology of ring-opening polymerization (ROP) is a prime example of a generalizable process for spirolactones and other cyclic esters. nih.gov ROP can be initiated by various mechanisms, including cationic, anionic, and enzymatic catalysis, to produce polyesters. mdpi.com The driving force for the polymerization of many lactones is the release of ring strain. mdpi.com While the specific kinetics and thermodynamics may vary depending on the ring size and substituents of the spirolactone, the fundamental principles of ROP are broadly applicable. For instance, enzymatic ROP using lipases has been effectively used for the polymerization of ε-caprolactone and shows promise for other lactones as well. nih.gov The copolymerization of oxaspiro monomers with other monomers, like methyl methacrylate, has also been demonstrated through radical-cationic hybrid polymerization, highlighting the versatility of these compounds in polymer synthesis. nih.gov
| Methodology | General Principle | Applicability to Spirolactone Classes |
|---|---|---|
| Intramolecular Cyclization | Formation of the spirocyclic ring from a linear precursor. | Widely applicable for the synthesis of various spirocyclic systems. |
| Catalytic Asymmetric Lactonization | Enantioselective formation of the lactone ring. | Applicable to substrates with appropriate functional groups for cyclization. |
| Ring-Opening Polymerization (ROP) | Conversion of cyclic monomers into polymers. | General method for lactones, with reactivity influenced by ring strain and substituents. |
| Enzymatic Polymerization | Use of enzymes (e.g., lipases) to catalyze ROP. | A "green chemistry" approach applicable to a range of lactones. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-Oxaspiro[4.6]undecan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving ketone precursors. For example, derivatives like 1,4-diazaspiro[4.6]undecan-2-one (MW 410.3558) were prepared by reacting amine intermediates with veratraldehyde in dry methanol, followed by purification via silica gel column chromatography . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time, monitored by TLC. Key parameters include maintaining anhydrous conditions and using triethylamine (TEA) as a base to drive the reaction .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) at 300 MHz in CDCl₃ to assign spirocyclic structural features. For instance, derivatives such as compound 5p (MW 410.3558) showed distinct δH and δC values for the spiro oxygen and adjacent carbons . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight (e.g., m/z 410.3558 for 5p). Infrared (IR) spectroscopy can validate carbonyl (C=O) stretches (~1700 cm⁻¹) .
Q. What stability considerations are critical for this compound under different storage conditions?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as spirocyclic ethers may undergo photodegradation. Stability tests via accelerated aging (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring can identify degradation pathways .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure and transition states. For example, predicting regioselectivity in ring-opening reactions requires analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. Software like Gaussian or ORCA can simulate reaction pathways, validated by experimental kinetic studies .
Q. What strategies resolve contradictions in spectral data during structure elucidation?
- Methodological Answer : Combine 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For compound 5t (MW 500.3246), HMBC correlations between the spiro oxygen and adjacent carbons confirmed the bridged structure . If discrepancies persist, X-ray crystallography provides unambiguous confirmation. Cross-validate HRMS isotopic patterns with theoretical simulations (e.g., Isotope Pattern Calculator) .
Q. How can researchers design experiments to study the biological activity of this compound derivatives while ensuring reproducibility?
- Methodological Answer : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. For instance, test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) using the MTT assay. Document protocols per FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data in supplementary files (e.g., NMR spectra, dose-response curves) .
Data Analysis and Environmental Considerations
Q. What environmental precautions are necessary when disposing of this compound waste?
- Methodological Answer : Classified as hazardous to aquatic life (H410), it requires disposal via licensed waste management services. Avoid release into waterways; use absorbents (e.g., vermiculite) for spills. Transport under UN 3082 (Class 9) with packaging group III .
Q. How should researchers address variability in synthetic yields across batches?
- Methodological Answer : Conduct design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize the reaction of compound 5q (MW 452.3847), with ANOVA analysis to isolate significant variables . Use statistical tools (e.g., JMP, Minitab) to model interactions and predict optimal conditions.
Tables for Key Data
| Compound ID | Molecular Weight (g/mol) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|---|
| 5p | 410.3558 | 1.45 (s, 3H) | 172.1 (C=O) | 410.3558 |
| 5t | 500.3246 | 7.32 (m, 5H) | 128.5 (Ar-C) | 500.3246 |
| Data sourced from synthetic studies in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
